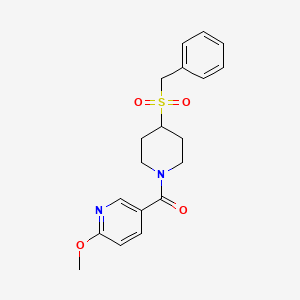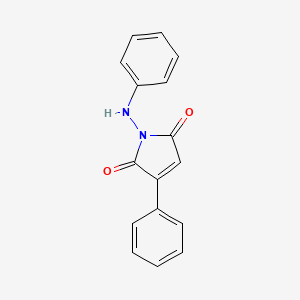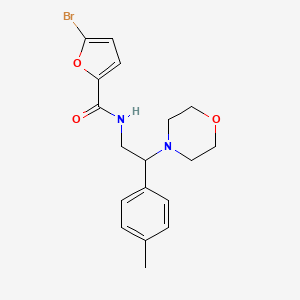
3-(1-三苯甲基-1H-咪唑-4-基)丙-1-醇
描述
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is an organic molecule with a molecular formula of C25H24N2O . It is often used as an intermediate product in the synthesis of various chemical compounds. The molecule contains a trityl group, which is a bulky and stable radical often used as a protecting group in organic synthesis.
Synthesis Analysis
The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves several steps. For instance, one method involves the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20℃ . Another method involves a multi-step reaction with 4 steps: 1) H2 / 10% Pd/C / H2O / 4 h / 40 °C, 2) sulfuric acid / 12 h / Heating, 3) LiAlH4 / tetrahydrofuran / 15 h / 20 °C, 4) triethylamine / dimethylformamide / 2 h / 20 °C .Molecular Structure Analysis
The molecular structure of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can be represented by the InChI code: 1S/C25H24N2O/c28-18-10-17-24-19-27 (20-26-24)25 (21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 .Chemical Reactions Analysis
The chemical reactions involving 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL are complex and can vary depending on the specific conditions and reagents used . For example, one reaction involves the use of sodium hydride in toluene for 2h, followed by the addition of 1-(chlorophenylmethyl)-4-fluorobenzene in toluene at 70℃ for 8h, and finally treatment with hydrogen chloride in tetrahydrofuran for 2h .Physical And Chemical Properties Analysis
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a white to yellow solid . It has a molecular weight of 368.48 .科学研究应用
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Development of New Drugs
Imidazole, a component of “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Imidazole Derivatives
“3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” can be used as an intermediate in the synthesis of imidazole derivatives. These derivatives have a broad range of chemical and biological properties .
Antifungal Activity
The presence of a second aromatic ring in “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” could enhance the antifungal activity of azoles . This makes it a potential candidate for the development of new antifungal drugs.
安全和危害
The safety information for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
作用机制
Target of Action
It is known that imidazole derivatives, which include 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol, have a broad range of biological activities . They can interact with various biological targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL with its targets would depend on the specific biological context and the nature of the target .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could affect multiple pathways .
Pharmacokinetics
These properties would determine the bioavailability of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL and its ability to reach its targets in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol .
属性
IUPAC Name |
3-(1-tritylimidazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPOYFZJLLZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2621149.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-propylbenzamide](/img/structure/B2621161.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2621167.png)
